N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Triazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and more .
Synthesis Analysis
The synthesis of such compounds often involves strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Biginelli reaction, followed by the Huisgen 1,3-dipolar cycloaddition, has been used in similar contexts .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a phenyl group, and a cinnamamide moiety. The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The triazole ring, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined experimentally, and its spectral properties can be analyzed using IR and NMR spectroscopy .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Our compound’s structural similarity to these drugs suggests potential applications in drug discovery and development.
!Atorvastatin and Sunitinib
Antiviral and Anticancer Activities
Heterocycles based on the 1,2,3-triazole moiety have demonstrated antiviral, antibacterial, and anticancer activities . Our compound’s unique structure may contribute to these properties. Further exploration is warranted to assess its potential as an antiviral or anticancer agent.
Bioactive Compounds with Indole Scaffold
Indole derivatives play a crucial role in drug development. Our compound’s phenylamide moiety resembles the indole nucleus, which binds to multiple receptors. Investigating its interactions and biological effects could lead to valuable derivatives .
Thiazolyl-Pyrazole Derivatives
The compound’s 4-oxo and 1,2,4-triazole functionalities align with reported bioactive compounds. Transforming it into thiazolyl-pyrazole derivatives may yield interesting pharmacological properties .
Other Potential Applications
- Antimalarial Activity : The 4-oxo derivatives of pyrrole-3-carboxylic acids have antimalarial potential .
- HIV-1 Protease Inhibition : Similar compounds exhibit inhibitory activity against HIV-1 protease .
- Therapeutic Lead Optimization : Modification of the phenylamide group could enhance its therapeutic potential .
Mechanism of Action
properties
IUPAC Name |
(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23-19(17-10-6-3-7-11-17)22-24(20(23)26)15-14-21-18(25)13-12-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,21,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFRQCMQDRCKQ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide |
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